2,3-Dihydrobenzo[b]oxepine
Overview
Description
2,3-Dihydrobenzo[b]oxepine is a heterocyclic compound that features a seven-membered ring containing an oxygen atom. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the oxygen atom within the ring imparts distinct chemical reactivity, making it a valuable scaffold for the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
2,3-Dihydrobenzo[b]oxepine is a derivative of dibenzo[b,f][1,4]oxazepine, a class of compounds known for their wide array of pharmacological activities . The primary targets of this compound are cancer cells, specifically HEK293, PANC-1, COL0357, HeLa, and Colon26 .
Mode of Action
The compound interacts with its targets by exerting cytotoxic activity. This means it has the ability to kill cancer cells at low micromolar range of concentrations
Pharmacokinetics
The compound’s cytotoxic activity suggests it is bioavailable and able to reach its cellular targets .
Result of Action
The primary result of this compound’s action is the death of cancer cells. The compound has demonstrated cytotoxic activity against several cancer cell lines, indicating its potential as an anticancer agent .
Biochemical Analysis
Biochemical Properties
It has been synthesized via gold-catalyzed cyclization as a key synthetic step . The compound has been found to possess cytotoxic activity against various cancer cell lines, including HEK293, PANC-1, COL0357, HeLa, and Colon26, at low micromolar range of concentrations .
Cellular Effects
The cellular effects of 2,3-Dihydrobenzo[b]oxepine are primarily related to its cytotoxic activity. It has been shown to have a significant impact on various types of cells, particularly cancer cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzo[b]oxepine can be achieved through several methods. One common approach involves the gold-catalyzed cyclization of appropriate precursors. For instance, the cyclization of 2-alkynylphenols in the presence of gold catalysts can yield this compound derivatives . Another method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form benzoxepine-triazole hybrids .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The gold-catalyzed cyclization method is particularly favored due to its efficiency and the mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzo[b]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include substituted benzoxepines, oxepinones, and dihydro derivatives, each possessing unique chemical and biological properties .
Scientific Research Applications
2,3-Dihydrobenzo[b]oxepine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Dibenzo[b,f]oxepine: Another seven-membered oxygen heterocycle with similar structural features but different biological activities.
Benzoxepine-1,2,3-triazole hybrids: These compounds are synthesized using CuAAC and exhibit distinct antibacterial and anticancer properties.
Benzo[b][1,4]oxazepine: A related compound with a nitrogen atom in the ring, showing different pharmacological activities.
Uniqueness: 2,3-Dihydrobenzo[b]oxepine is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct reactivity and biological activity. Its derivatives have shown promising cytotoxic activity against various cancer cell lines, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,3-dihydro-1-benzoxepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-7H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJUMQRVNQWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292608 | |
Record name | 2,3-dihydro-1-benzoxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-49-6 | |
Record name | 14949-49-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1-benzoxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What are the main synthetic approaches to access 2,3-Dihydrobenzo[b]oxepines?
A1: Several methods have been explored for the synthesis of 2,3-dihydrobenzo[b]oxepines:
- Asymmetric Oxetane Opening: This method utilizes a chiral catalyst system, such as Sc(OTf)3 and a Box ligand, to promote the enantioselective opening of oxetane rings by internal carbon nucleophiles. This approach has proven effective for synthesizing a variety of enantioenriched 2,3-dihydrobenzo[b]oxepines. [, ]
- Morita-Baylis-Hillman Reaction: This strategy involves utilizing the Morita-Baylis-Hillman adducts of salicylaldehydes, followed by an intramolecular conjugate displacement reaction or an intramolecular reaction of the acetate derivatives. This method provides access to dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and related compounds. [, ]
- Gold-catalyzed Cyclization: While details are limited in the provided abstracts, gold catalysis has been explored for synthesizing antimitotic this compound derivatives of colchicine, highlighting its potential in accessing diverse structures. []
- Palladium-Catalyzed Cyclization: This approach, starting from arylalkynes, allows for the construction of 5-aryl-2,3-dihydrobenzo[b]oxepines through a one-pot three-step synthesis involving alkyne hydration, tosylhydrazone formation, and palladium-catalyzed coupling with ortho-substituted aryl halides. []
Q2: Are there any notable biological activities associated with 2,3-dihydrobenzo[b]oxepines?
A2: While the provided research focuses heavily on synthetic aspects, some insights into biological activities can be gleaned:
- Antibacterial Activity: Novel benzoxepine-1,2,3-triazole hybrids, incorporating the this compound core, have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli. This highlights the potential of these compounds as leads for developing new antibacterial agents. []
- Anticancer Potential: The same benzoxepine-1,2,3-triazole hybrids mentioned above also exhibited cytotoxicity against lung and colon cancer cell lines, suggesting potential applications in anticancer drug discovery. []
- Antimitotic Activity: The use of gold catalysis to synthesize this compound derivatives of colchicine suggests these compounds may possess antimitotic properties. Colchicine itself is a known antimitotic agent, used clinically to treat gout. []
Q3: What are the advantages of using Lewis acid catalysis in the synthesis of 2,3-dihydrobenzo[b]oxepines?
A3: Lewis acid catalysis, particularly with catalysts like Sc(OTf)3 and LiNTf2, offers several advantages:
- Mild Reaction Conditions: These catalysts promote reactions under mild conditions, which can be crucial for preserving sensitive functional groups and achieving high chemoselectivity. []
- Broad Substrate Scope: Lewis acid catalysis has demonstrated compatibility with a variety of nucleophiles, including silyl ketene acetals and styrene-based carbon nucleophiles, enabling the synthesis of diverse 2,3-dihydrobenzo[b]oxepines. []
- High Efficiency: The reactions catalyzed by these Lewis acids often proceed with good to excellent yields, making them efficient and practical for synthetic applications. [, ]
Q4: How does the structure of the this compound core relate to its potential applications?
A4: While limited SAR data is available from the provided abstracts, some inferences can be made:
- Functional Group Diversity: The presence of the benzoxepine core, particularly in 2,3-dihydrobenzo[b]oxepines, offers a versatile scaffold for introducing various substituents and functional groups. This structural feature is key to exploring a wide range of biological activities. [, ]
- Conformation and Flexibility: The seven-membered oxepine ring within the this compound structure introduces conformational flexibility, potentially allowing these molecules to adopt different shapes and interact with diverse biological targets. []
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